molecular formula C4H7NOS B8787015 (R)-4-MERCAPTO-2-PYRROLIDONE

(R)-4-MERCAPTO-2-PYRROLIDONE

Cat. No.: B8787015
M. Wt: 117.17 g/mol
InChI Key: RADPGJBZLCMARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidone Scaffolds: A Foundation in Heterocyclic Chemistry Research

The pyrrolidone ring, a five-membered lactam, is a privileged scaffold in medicinal and synthetic chemistry. acs.orgrdd.edu.iq Its prevalence is underscored by its presence in numerous natural products and FDA-approved drugs. acs.orgnih.gov The significance of the pyrrolidone scaffold stems from several key attributes:

Stereochemical Richness: The non-planar, sp3-hybridized nature of the pyrrolidone ring allows for the creation of multiple stereogenic centers, leading to a diverse array of stereoisomers. This three-dimensional complexity is crucial for specific molecular recognition and biological activity. nih.gov

Synthetic Versatility: A multitude of synthetic methods exist for the construction and functionalization of the pyrrolidone core. acs.orgrdd.edu.iq These methods range from classical cyclization reactions to modern, metal-free, one-pot syntheses, offering chemists a robust toolkit for creating diverse derivatives. acs.org

Biological Relevance: Pyrrolidone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. rdd.edu.iqnih.govrsc.org This has cemented the pyrrolidone scaffold as a valuable starting point in drug discovery programs. nih.gov

The development of novel synthetic methodologies, such as the Smiles-Truce cascade, continues to expand the accessibility and diversity of functionalized pyrrolidinones, further solidifying their importance in heterocyclic chemistry. acs.org

The Distinct Role of Chiral Thiol-Functionalized Cyclic Amides

The introduction of a chiral thiol group onto a cyclic amide, such as in (R)-4-Mercapto-2-Pyrrolidone, imparts a unique set of properties that are of significant interest to chemists. Chiral thiols are crucial in various chemical transformations and molecular recognition events.

The thiol (-SH) group is a versatile functional handle. It can act as a nucleophile, participate in the formation of disulfide bonds, and coordinate to metal centers. researchgate.net When incorporated into a chiral scaffold, the resulting thiol-functionalized molecule can be used in:

Asymmetric Catalysis: Chiral thiols and their derivatives can serve as ligands for metal catalysts or as organocatalysts themselves, facilitating enantioselective reactions. acs.orgacs.org

Bioconjugation: The reactivity of the thiol group makes it suitable for conjugation to biomolecules, such as proteins and peptides, for various applications in chemical biology.

Determination of Absolute Configuration: Chiral thiols can be derivatized with chiral derivatizing agents, and the resulting diastereomers can be analyzed by techniques like NMR spectroscopy to determine the absolute configuration of the original thiol. researchgate.net

The combination of the rigid, stereochemically defined pyrrolidone ring with the reactive and versatile thiol group in a specific enantiomeric form, as seen in this compound, creates a molecule with significant potential for applications in asymmetric synthesis and medicinal chemistry.

Stereochemical Foundation of this compound: Configurational Insights

The designation "(R)" in this compound refers to the specific three-dimensional arrangement of the atoms around the chiral center at the 4th position of the pyrrolidone ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents attached to this stereocenter are ranked, and the direction from the highest to the lowest priority substituent is determined. In this case, the "(R)" configuration signifies a specific spatial orientation of the mercapto group.

The stereochemistry of this molecule is of paramount importance as it dictates how it interacts with other chiral molecules, such as enzymes, receptors, and other chiral reagents. It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different biological activities and metabolic fates. nih.gov

The isomeric counterpart, (S)-4-MERCAPTO-2-PYRROLIDINONE, would have the opposite spatial arrangement at the C4 position. wikidata.org The distinct stereochemistry of this compound is a key feature that underpins its potential for stereospecific interactions and applications.

Research Landscape and Emerging Perspectives for this compound

Current research involving this compound and related structures is focused on leveraging its unique chemical properties for various applications. While specific research on this exact compound is not extensively documented in the provided search results, the broader context of pyrrolidones and chiral thiols points to several emerging research directions.

One area of interest is its potential use as a building block in the synthesis of more complex molecules. For instance, it has been explored as a substituent in the development of orally active carbapenem (B1253116) antibiotics. researchgate.net The synthesis of optically active 4-mercapto-2-pyrrolidone derivatives is an area of active investigation, with various processes being developed to obtain these compounds with high optical purity. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

4-sulfanylpyrrolidin-2-one

InChI

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)

InChI Key

RADPGJBZLCMARV-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)S

Origin of Product

United States

Advanced Synthetic Methodologies for R 4 Mercapto 2 Pyrrolidone

Stereoselective Synthesis of Pyrrolidone Ring Systems.

The asymmetric synthesis of the pyrrolidone core is crucial for obtaining the desired enantiomer of 4-mercapto-2-pyrrolidone. Various strategies have been developed to achieve high enantioselectivity, including chiral pool synthesis, asymmetric catalysis, and biocatalytic transformations.

Chiral Pool Strategies Leveraging Natural Amino Acids and Their Derivatives.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Natural amino acids, with their inherent chirality, are excellent precursors for the synthesis of chiral pyrrolidinones.

L-aspartic acid has been successfully employed as a chiral precursor for the synthesis of (R)-4-mercaptopyrrolidine-2-thione, a closely related derivative of (R)-4-mercapto-2-pyrrolidone. nih.gov This strategy leverages the stereocenter present in L-aspartic acid to establish the desired (R)-configuration at the C4 position of the pyrrolidone ring. The synthesis involves a series of transformations, including the deaminative bromination of the amino group of L-aspartic acid β-methyl ester hydrochloride, followed by an SN2-type substitution with a thiolating agent. nih.gov Subsequent amination and cyclization lead to the formation of the pyrrolidin-2-one ring system with the retention of the original stereochemistry. nih.gov

The general approach of utilizing natural amino acids from the chiral pool provides a reliable and cost-effective method for the synthesis of chiral pyrrolidine-based molecules. nih.gov

Asymmetric Catalysis in Pyrrolidone Core Construction.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrrolidine (B122466) derivatives. nih.govnih.gov This approach involves the use of a small amount of a chiral catalyst to induce stereoselectivity in a chemical transformation, leading to the formation of a product with high enantiomeric excess.

While specific examples detailing the asymmetric catalytic synthesis of this compound are not extensively documented, general methodologies for the asymmetric construction of substituted chiral pyrrolidines are well-established. nih.gov These methods often involve catalytic asymmetric reactions such as [3+2] cycloadditions, Michael additions, and C-H functionalization reactions. researchgate.net For instance, the use of chiral proline-based organocatalysts has been shown to be effective in the asymmetric synthesis of various pyrrolidine derivatives. nih.gov The insights gained from these general methods can be applied to the development of a catalytic asymmetric synthesis of the this compound core.

The development of novel chiral ligands and catalytic systems continues to expand the scope of asymmetric catalysis in the synthesis of enantiomerically pure heterocycles. acs.org

Table 1: Comparison of Chiral Synthesis Strategies for Pyrrolidone Rings

StrategyAdvantagesDisadvantages
Chiral Pool Synthesis Readily available starting materials, well-defined stereochemistry.Limited to the chirality of available natural products.
Asymmetric Catalysis High enantioselectivity, catalytic amounts of chiral inducer.Catalyst development can be complex and expensive.
Biocatalysis High specificity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate scope can be limiting.

Biocatalytic Transformations for Enantiopure Pyrrolidone Precursors.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. illinois.edu Enzymes, with their inherent chirality and high specificity, can catalyze reactions with excellent enantioselectivity under mild conditions.

The biocatalytic synthesis of highly functionalized pyrrolidine-2,3-diones has been demonstrated using laccase from Myceliophthora thermophila. rsc.org This enzymatic approach facilitates the stereoselective formation of new carbon-carbon bonds, leading to products with high diastereoselectivity. While this example does not directly yield this compound, it highlights the potential of biocatalysis in constructing chiral pyrrolidone scaffolds.

Enzymes such as transaminases, reductases, and hydrolases are increasingly being used in the pharmaceutical industry for the synthesis of chiral intermediates. illinois.edumdpi.com The application of these biocatalysts could be envisioned for the enantioselective synthesis of a suitable precursor to this compound, for example, through the kinetic resolution of a racemic intermediate or the asymmetric reduction of a prochiral substrate. The discovery and engineering of novel enzymes will likely play a significant role in the future development of efficient biocatalytic routes to this target molecule. illinois.edu

Development of the Mercapto Moiety within the Pyrrolidone Framework.

Once the chiral pyrrolidone core is established, the next critical step is the introduction of the mercapto group at the C4 position. This can be achieved through either direct introduction of the thiol group or by transformation from a pre-existing functional group.

Direct Introduction of the Thiol Group.

The direct introduction of a thiol group (-SH) onto a carbon framework can be challenging due to the propensity of thiols to undergo oxidation. libretexts.org However, methods for the direct thiolation of organic molecules are known in organic synthesis. wikipedia.org These methods often involve the use of a nucleophilic sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793), to displace a leaving group on the substrate. libretexts.org In the context of this compound synthesis, this would involve the reaction of a precursor with a suitable leaving group at the C4 position with a thiolating agent. The choice of reaction conditions is critical to minimize side reactions, such as the formation of disulfides. libretexts.org

Transformations from Pre-existing Functional Groups.

A more common and often more controlled method for introducing a mercapto group is through the transformation of a pre-existing functional group. This approach allows for greater control over the stereochemistry and can avoid some of the challenges associated with direct thiolation.

In the synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid, the mercapto group is introduced via a two-step process. nih.gov First, a bromine atom is introduced at the C4 position through a deaminative bromination reaction. This bromide then serves as a leaving group for a subsequent SN2-type substitution with potassium benzenemethanethiolate. nih.gov The resulting thioether can then be cleaved to afford the free thiol. This SN2 reaction proceeds with inversion of configuration, which must be taken into account when designing the synthesis from a chiral precursor.

Another potential pre-existing functional group that could be converted to a thiol is a hydroxyl group. The conversion of an alcohol to a thiol can be achieved through various methods, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis. This approach would require the stereoselective synthesis of the corresponding (S)-4-hydroxy-2-pyrrolidone precursor to yield the desired this compound.

Multicomponent Reaction Approaches for Pyrrolidone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages over traditional linear, multi-step methods. researchgate.netchemrxiv.org By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecular architectures in a highly efficient manner. nih.gov This approach is characterized by high atom and step economy, reduced solvent consumption, and minimized waste production, aligning with the principles of green chemistry. researchgate.nettandfonline.comorientjchem.org

The pyrrolidine ring, a key structural motif in numerous biologically active compounds, is a prime target for MCR-based synthesis. researchgate.nettandfonline.com Various MCRs have been developed to generate highly substituted pyrrolidine derivatives, which can be precursors to or directly form compounds like 4-Mercapto-2-Pyrrolidone. nih.gov

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govmdpi.com By carefully selecting the starting components, it is possible to design Ugi reactions that, after subsequent intramolecular reactions, lead to the formation of a pyrrolidone ring. mdpi.comrloginconsulting.com

Another key strategy involves the use of azomethine ylides in [3+2] cycloaddition reactions. tandfonline.comacs.org In this approach, an azomethine ylide, often generated in situ from the condensation of an amine and an aldehyde, acts as a three-atom component. This intermediate then reacts with a dipolarophile (a two-atom component), such as an activated alkene, to construct the five-membered pyrrolidine ring with a high degree of stereocontrol. acs.org The diastereoselectivity of these reactions can often be controlled by the choice of catalysts or chiral auxiliaries. nih.govacs.org

The table below summarizes representative MCR approaches that can be adapted for the synthesis of functionalized pyrrolidone cores.

Reaction Name/TypeComponentsCatalyst/ConditionsOutcome & Features
Ugi Reaction (Intramolecular) Aldehyde, Amine, Carboxylic Acid, IsocyanideTypically uncatalyzed, polar solventsForms a bis-amide product that can undergo subsequent cyclization to form a lactam (pyrrolidone) ring. Highly modular. nih.govmdpi.com
[3+2] Cycloaddition Amine, Aldehyde (to form Azomethine Ylide), Alkene (Dipolarophile)Lewis acids (e.g., Ag₂CO₃, TiCl₄), base (e.g., Et₃N)Constructs the pyrrolidone ring in a single step with potential for high stereoselectivity. Creates up to four stereogenic centers. nih.govacs.org
Catalyst-Tuned Reactions 3-Pyrrolines, Alkyl HalidesCobalt or Nickel catalysts with chiral BOX ligandsAllows for regio- and enantioselective hydroalkylation at either the C2 or C3 position of a pre-formed pyrroline (B1223166) ring. organic-chemistry.org
Phosphonium (B103445) Salt Catalyzed Cyclization Aldehyde, Aminoacetate, Chalcone derivativesBifunctional phosphonium salts, base (e.g., Cs₂CO₃)Asymmetric three-component cyclization leading to highly functionalized spiro-pyrrolidine hybrids with high diastereoselectivity. tandfonline.com

These MCR strategies provide a versatile and efficient platform for generating a library of pyrrolidone derivatives. For the synthesis of this compound, these methods could be employed to construct the pyrrolidone ring with appropriate functional groups at the C4 position, which can then be converted to the thiol group.

Enantiomeric Enrichment and Stereochemical Resolution Techniques

Since enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their separation from a racemic mixture presents a significant challenge. libretexts.orgmdpi.com The process of separating enantiomers is known as resolution. Furthermore, modern asymmetric synthesis aims for enantiomeric enrichment, where one enantiomer is formed in excess over the other.

Stereochemical Resolution

A classic and widely used method for resolving a racemic mixture is through the formation of diastereomers. libretexts.org This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent. youtube.com

Diastereomer Formation: The reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility and melting point. libretexts.org For example, a racemic carboxylic acid could be reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form two different diastereomeric ammonium (B1175870) salts.

Separation: The resulting diastereomers can be separated using standard laboratory techniques like fractional crystallization or chromatography. mdpi.com

Removal of Resolving Agent: Once separated, the chiral resolving agent is chemically removed from each diastereomer to yield the isolated, pure enantiomers of the original compound. youtube.com

Chiral Chromatography

Another powerful resolution technique is chiral chromatography. youtube.com In this method, the stationary phase of the chromatography column is made of or coated with a chiral material. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. youtube.com One enantiomer will typically bind more strongly than the other, causing them to travel through the column at different rates, which allows for their separation. youtube.com This technique can be applied on both analytical and preparative scales.

Enantioselective Synthesis

Rather than separating a 50:50 mixture, enantioselective synthesis (or asymmetric synthesis) aims to produce the desired enantiomer preferentially from the outset. nih.gov This is often a more efficient approach for obtaining enantiomerically pure compounds. Key strategies include:

Chiral Catalysts: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can steer a reaction to favor the formation of one enantiomer over the other. organic-chemistry.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Reagents: Using a stoichiometric amount of a chiral reagent can induce stereoselectivity in a reaction.

For the synthesis of this compound, an enantioselective approach might involve an asymmetric Michael addition to an appropriate precursor or an enantioselective reduction of a ketone to establish the stereocenter at the C4 position. researchgate.net

The table below compares these principal methods for obtaining single enantiomers.

TechniquePrincipleAdvantagesDisadvantages
Classical Resolution Conversion of enantiomers into separable diastereomers using a chiral resolving agent. libretexts.orgmdpi.comWell-established, applicable to a wide range of compounds, can be performed on a large scale.The maximum theoretical yield for the desired enantiomer is 50%. Requires a stoichiometric amount of a pure resolving agent.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase leading to separation. youtube.comCan provide very high enantiomeric purity. Applicable for both analysis and preparation.Can be expensive, especially for large-scale separations. Finding a suitable stationary phase can require screening.
Enantioselective Synthesis Use of chiral catalysts, auxiliaries, or reagents to preferentially form one enantiomer. nih.govHigh theoretical yield (up to 100%). Highly atom- and step-economical.Development of a suitable selective reaction can be challenging and time-consuming.

Chemical Reactivity and Functional Group Transformations of R 4 Mercapto 2 Pyrrolidone

Reactivity Profiling of the Thiol Functionality

The thiol (-SH) group, also known as a mercapto group, is the sulfur analog of an alcohol and is characterized by its distinct nucleophilicity and susceptibility to oxidation. libretexts.org

The sulfur atom in the thiol group of (R)-4-Mercapto-2-pyrrolidone exists in its most reduced state. It can be readily oxidized to various higher oxidation states. The oxidation of thiols can lead to disulfides, while the oxidation of the corresponding sulfides (thioethers) yields sulfoxides and sulfones. doi.orglibretexts.org The conversion of the thiol to a sulfide (B99878) via alkylation (see section 3.1.2) is a common preliminary step before oxidation to sulfoxides and sulfones.

The selective oxidation of sulfides is a cornerstone of organosulfur chemistry, and the choice of oxidant and reaction conditions determines the final product. jchemrev.com Milder oxidizing agents and controlled conditions typically yield sulfoxides, whereas stronger oxidants or harsher conditions lead to the formation of sulfones. nih.govorganic-chemistry.org Hydrogen peroxide is a common "green" oxidant used for these transformations, often in the presence of a catalyst. nih.govorganic-chemistry.org

Table 1: Oxidizing Agents for Sulfide to Sulfoxide (B87167)/Sulfone Transformation

Oxidizing Agent/System Predominant Product Notes
Hydrogen Peroxide (H₂O₂) / Acetic Acid Sulfoxide A mild and environmentally friendly method for selective oxidation. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone Stoichiometry dependent; one equivalent favors sulfoxide, while two or more favor the sulfone.
Sodium Periodate (NaIO₄) Sulfoxide Known for its chemoselectivity in oxidizing sulfides to sulfoxides. jchemrev.com
Potassium Permanganate (KMnO₄) Sulfone A strong oxidizing agent that typically results in the formation of the sulfone.
Niobium Carbide (NbC) / H₂O₂ Sulfone Catalytic system that efficiently provides the corresponding sulfone. organic-chemistry.org

These oxidative pathways transform the nucleophilic sulfur center into an electrophilic one, particularly in sulfones, and introduce chirality at the sulfur atom in sulfoxides, significantly altering the molecule's chemical properties and potential applications.

The thiol group is inherently nucleophilic, a property that is enhanced upon deprotonation to the corresponding thiolate anion under basic conditions. libretexts.org This strong nucleophilicity allows the sulfur atom to readily participate in SN2 reactions with various electrophiles, most notably alkyl halides, leading to the formation of thioethers (sulfides). libretexts.org This S-alkylation is a fundamental transformation for this class of compounds.

The reaction proceeds by the attack of the sulfur nucleophile on the electrophilic carbon of an organohalogen compound, displacing the halide and forming a new carbon-sulfur bond. researchgate.net The choice of base, solvent, and electrophile can be tailored to achieve high yields and selectivity.

Table 2: Common Electrophiles for S-Alkylation of this compound

Class of Electrophile Example Product Type
Alkyl Halides Methyl Iodide (CH₃I) Alkyl Thioether
Benzyl Halides Benzyl Bromide (BnBr) Benzyl Thioether
Allyl Halides Allyl Chloride (CH₂=CHCH₂Cl) Allyl Thioether
Epoxides Propylene Oxide β-Hydroxy Thioether

Beyond simple alkylation, the nucleophilic thiol can also undergo conjugate (Michael) additions to α,β-unsaturated systems, expanding the range of possible synthetic derivatives.

The sulfur-hydrogen bond in the thiol group can undergo homolytic cleavage when exposed to radical initiators or energy sources like UV light, generating a thiyl radical (RS•). lumenlearning.comutexas.edu These highly reactive intermediates can participate in various radical processes. libretexts.orgnih.gov

One of the most significant roles of thiols in polymer chemistry is as chain transfer agents in radical polymerizations. mdpi.com In this process, a growing polymer radical chain abstracts the hydrogen atom from the thiol, terminating the chain and creating a new thiyl radical. This thiyl radical can then initiate a new polymer chain. This mechanism is crucial for controlling the molecular weight of polymers. ncku.edu.tw For instance, mercaptans are known to be effective chain transfer agents in the radical polymerization of monomers like N-vinyl-2-pyrrolidone. mdpi.com

The three main phases of a radical chain reaction are initiation, propagation, and termination. lumenlearning.comyoutube.com

Initiation: Formation of initial radical species, often from an initiator like AIBN (2,2'-azobisisobutyronitrile). utexas.edu

Propagation: A series of steps where radicals react with non-radical molecules to form new radicals, allowing the chain to continue. lumenlearning.com

Termination: The reaction of two radical species to form a stable, non-radical molecule, ending the chain reaction. lumenlearning.com

This compound, through its thiol group, can intervene in these processes, particularly in the propagation phase, by donating its hydrogen atom.

Reactivity of the Cyclic Amide (Lactam) Moiety

The 2-pyrrolidone ring contains a five-membered lactam, a cyclic amide. While the amide bond is generally stable, it possesses distinct reactivity at both the nitrogen and carbonyl carbon atoms.

The nitrogen atom of the lactam in this compound is part of an amide functional group. Due to resonance with the adjacent carbonyl group, the lone pair of electrons on the nitrogen is delocalized, making it significantly less nucleophilic than an amine nitrogen. However, the amide proton is acidic enough to be removed by a strong base (e.g., sodium hydride) to form a potent nucleophilic conjugate base. This anion can then react with various electrophiles to achieve N-functionalization.

Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl lactams. The synthesis of (R)-1-Acetyl-4-mercaptopyrrolidin-2-one is an example of this transformation. evitachem.com

N-Arylation: Reaction with aryl halides, typically requiring a metal catalyst (e.g., copper or palladium).

These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, stability, and interactions with biological systems.

The lactam ring of the pyrrolidone structure can undergo transformations that alter the cyclic framework. researchgate.netrsc.org Under forcing conditions, such as strong acid or base catalysis with heat, the amide bond can be hydrolyzed in a ring-opening reaction to yield derivatives of γ-amino-β-mercaptobutyric acid.

Cycloaddition reactions are powerful tools for constructing cyclic systems. researchgate.net While the saturated pyrrolidone ring itself is not a direct participant in common cycloadditions like the Diels-Alder reaction, derivatives of it can be. For instance, introducing a double bond into the ring system could create a dienophile for a [4+2] cycloaddition. nih.govmdpi.com Alternatively, the lactam could be part of a more complex structure that acts as a diene or dipolarophile in [n+m] cycloaddition reactions. nih.govnih.gov The transformation of pyrrolidine (B122466) derivatives into different ring systems, such as piperidines, has also been reported under specific reaction conditions. rsc.org

Stereochemical Influences on Reactivity and Conformational Dynamics of this compound

The stereochemistry of this compound plays a pivotal role in dictating its chemical reactivity and conformational behavior. The presence of a chiral center at the C4 position, bearing a mercapto group, introduces significant stereoelectronic and steric effects that influence the three-dimensional structure of the pyrrolidone ring and, consequently, its interactions with other molecules.

The pyrrolidine ring, a five-membered saturated heterocycle, is inherently non-planar and adopts puckered conformations to alleviate torsional strain. nih.gov These puckered structures are typically described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms on opposite sides of the plane defined by the other three) conformations. For substituted pyrrolidines, the two most commonly observed envelope conformations are the Cγ-exo and Cγ-endo puckers, where Cγ (the C4 carbon) is either on the opposite (exo) or the same (endo) side of the ring as the carbonyl group. nih.gov

The conformational equilibrium between these puckered forms is significantly influenced by the nature and orientation of substituents. nih.gov Factors such as the electronegativity and steric bulk of the substituent at the C4 position are critical in determining the preferred conformation of the ring. nih.gov In the case of this compound, the mercapto (-SH) group's size and electronic properties are expected to create a conformational bias.

Conformational Preferences of the Pyrrolidine Ring

Studies on analogous 4-substituted proline derivatives have provided valuable insights into the conformational preferences of the pyrrolidine ring. It has been established that electronegative substituents at the C4 position in a trans configuration (relative to the C5 substituent) tend to favor an exo pucker of the ring. nih.gov Conversely, sterically demanding groups often prefer a pseudoequatorial orientation to minimize steric hindrance. nih.gov

Table 1: General Influence of C4-Substituents on Pyrrolidine Ring Pucker (Based on Proline Analogs)

Substituent at C4StereochemistryDominant Ring PuckerDriving Factor
Electronegative (e.g., -OH, -F)transCγ-exoStereoelectronic Effects
Electronegative (e.g., -OH, -F)cisCγ-endoStereoelectronic Effects
Bulky Alkyl (e.g., -tBu)trans or cisFavors pseudoequatorial positionSteric Hindrance

This table is illustrative and based on general findings for substituted prolines, as specific data for this compound is not available.

Influence on Reactivity

The conformational preference of the pyrrolidine ring directly impacts the reactivity of this compound. The spatial orientation of the mercapto group, dictated by the ring pucker, will affect its accessibility for reactions such as alkylation, oxidation, or Michael additions. For instance, if the mercapto group is in a pseudoequatorial position, it is expected to be more sterically accessible to incoming reagents compared to a pseudoaxial orientation.

Furthermore, the stereochemistry at C4 can exert diastereoselective control over reactions occurring at other positions on the ring or at the carbonyl group. The chiral environment created by the puckered ring can lead to preferential attack of a reagent from one face of the molecule over the other. This is a common strategy in asymmetric synthesis, where a chiral auxiliary directs the stereochemical outcome of a reaction.

For example, in a hypothetical alkylation of the enolate of this compound, the existing stereocenter at C4 would likely influence the stereochemistry of the newly formed stereocenter at C3. The preferred trajectory of the incoming electrophile would be the one that minimizes steric clashes with the substituent at C4 in the transition state.

Table 2: Plausible Stereochemical Outcomes in Reactions of this compound

Reaction TypeReactantExpected Influence of (R)-Stereocenter at C4
S-AlkylationAlkyl HalideThe rate and yield may be influenced by the steric accessibility of the sulfur atom, which is dependent on the ring conformation.
Michael Additionα,β-Unsaturated CarbonylThe C4 stereocenter could direct the stereoselective formation of a new chiral center upon addition of the thiol to the Michael acceptor.
Enolate AlkylationBase, then ElectrophileThe C4 substituent would likely direct the approach of the electrophile, leading to a diastereoselective alkylation at C3.

This table presents hypothetical scenarios based on general principles of stereoselective reactions, as specific research findings for this compound are not available.

R 4 Mercapto 2 Pyrrolidone As a Chiral Building Block in Advanced Organic Synthesis

Utility in Complex Heterocyclic Synthesis

The primary utility of (R)-4-mercapto-2-pyrrolidone in complex heterocyclic synthesis is demonstrated by its role as a crucial side-chain precursor for a class of potent antibiotics known as carbapenems. The thiol group provides a reactive handle to connect the pyrrolidone moiety to the core β-lactam structure, creating drugs with broad-spectrum antibacterial activity.

A notable example is its use in the synthesis of Ertapenem, a broad-spectrum carbapenem (B1253116) antibiotic. An efficient, one-pot process was developed to synthesize the required (2S,4S)-4-mercapto-pyrrolidine-2-carboxylic acid derivative, which is then coupled to the carbapenem core. nih.govresearchgate.net This multi-reaction sequence highlights the industrial importance of chiral mercapto-pyrrolidine derivatives as advanced intermediates. nih.gov

Similarly, the related compound (R)-4-mercaptopyrrolidine-2-thione, synthesized from L-aspartic acid, serves as the key C-2 side chain for TA-949, a novel, orally active 1-β-methylcarbapenem. nih.gov In this synthesis, the thiolactam is coupled with the carbapenem skeleton, and subsequent chemical modifications yield the final active pharmaceutical ingredient. nih.gov The stereochemistry at the C-4 position of the pyrrolidone ring is critical for the biological activity of these antibiotics.

The application of this building block in carbapenem synthesis showcases its value in creating complex, biologically active heterocyclic systems. The mercapto group serves as a key point of attachment, allowing the chiral pyrrolidone unit to be incorporated into a larger molecular framework, thereby modulating the final compound's therapeutic properties.

Table 1: Application in Carbapenem Synthesis

Target Compound Precursor Derived From this compound Therapeutic Class
Ertapenem (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid Carbapenem Antibiotic

Precursor for the Development of Chiral Ligands in Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, particularly for reactions like hydrogenation. researchgate.net The structure of this compound contains ideal features for a chiral ligand precursor. It possesses a rigid, stereodefined pyrrolidine (B122466) backbone, a hard donor atom in the lactam carbonyl oxygen, and a soft donor atom in the thiol sulfur. This combination of functionalities makes it a promising candidate for forming stable, chelating complexes with transition metals used in catalysis.

While specific ligands derived directly from this compound are not extensively documented, the principle is well-established using analogous pyrrolidine scaffolds. Chiral bisphosphine ligands, for instance, are of paramount importance in transition metal-catalyzed asymmetric synthesis. researchgate.net The pyrrolidone framework can be elaborated to incorporate phosphine (B1218219) groups, creating P,N or P,S-type ligands that have shown excellent performance in ruthenium, iridium, and rhodium-catalyzed asymmetric hydrogenations. researchgate.net

The strategic value of the mercapto group lies in its ability to coordinate strongly to late transition metals (like Rh, Ru, Pd, Ir), which are commonly used in hydrogenation and cross-coupling reactions. By functionalizing the thiol and the lactam nitrogen, one could synthesize a variety of hemilabile P,N,S or N,S,O tridentate ligands. Such ligands can create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the catalytic transformation. The development of ligands with phosphocyclic motifs and atropisomeric backbones often incorporates chiral amine structures, a role the pyrrolidone core is well-suited to fulfill. researchgate.net

Integration into Peptidomimetic Structures and Biomaterial Research

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. mdpi.com The conformationally constrained, chiral scaffold of pyrrolidone derivatives makes them excellent candidates for incorporation into peptidomimetic backbones to emulate specific peptide secondary structures like β-turns or helices. nih.govnih.gov

Research on pyrroline-pyrrolidine oligomers has demonstrated that these scaffolds can effectively align amino acid side-chains to mimic their spatial arrangement in common secondary structures. nih.gov These studies often use derivatives of 4-hydroxyproline, a close structural analog of 4-mercapto-pyrrolidone. By replacing the hydroxyl group with a thiol, this compound offers a unique functional handle. The mercapto group can be used to mimic the side chain of cysteine, allowing for the formation of disulfide bridges to create cyclic peptidomimetics with constrained topologies. acs.org

Furthermore, the thiol group facilitates conjugation to other molecules or surfaces, a valuable property in biomaterial research. For example, mercapto-functionalized oligomers can be anchored to gold surfaces or nanoparticles for applications in biosensing or targeted drug delivery. The pyrrolidone backbone provides the structural rigidity, while the thiol offers a site for specific chemical linkage. The solid-phase synthesis strategies developed for heterocycle-based peptidomimetics are adaptable for the inclusion of building blocks like this compound, allowing for the creation of diverse molecular libraries. nih.gov

Scaffold for Organocatalyst Development

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, and pyrrolidine-based structures, particularly those derived from proline, are among the most successful catalysts. nih.gov These catalysts typically operate through enamine or iminium ion intermediates. A key strategy for improving the efficacy and selectivity of these catalysts involves introducing substituents onto the pyrrolidine ring, especially at the C-4 position. rsc.org

This compound is an excellent scaffold for this purpose. The thiol group at the C-4 position provides a versatile point for modification. It can be alkylated to introduce a wide range of functional groups, allowing for the fine-tuning of the catalyst's steric and electronic properties. For example, introducing groups that can act as hydrogen-bond donors or acceptors can create bifunctional catalysts that enhance stereocontrol in reactions like Michael additions or aldol (B89426) reactions. nih.gov

The development of new pyrrolidine-based organocatalysts often focuses on creating a sterically demanding and well-defined chiral environment. nih.gov By converting the mercapto group into various thioethers, thioesters, or other sulfur-containing moieties, novel catalysts can be synthesized. These modifications can influence the conformation of the catalyst and its interaction with substrates in the transition state, leading to higher yields and enantioselectivities. The use of pyrrolidine derivatives in aqueous media is also an area of growing interest, and functionalization via the thiol group could be used to impart water solubility or create amphiphilic properties in the resulting organocatalyst. researchgate.net

Table of Compounds

Compound Name
This compound
(R)-4-mercaptopyrrolidine-2-thione
1-β-methylcarbapenem
4-hydroxyproline
Ertapenem
L-aspartic acid
TA-949

Cutting Edge Research Applications of R 4 Mercapto 2 Pyrrolidone Derivatives

Catalytic Applications: Beyond Traditional Organocatalysis

The pyrrolidine (B122466) scaffold is a well-established "privileged" motif in organocatalysis, largely due to the success of proline and its derivatives in promoting a wide range of asymmetric transformations. The introduction of a mercapto group at the 4-position of the pyrrolidone ring offers new avenues for catalyst design, moving beyond traditional activation modes.

The catalytic activity of pyrrolidine-based organocatalysts typically relies on the secondary amine for the formation of enamine or iminium ion intermediates, while other functional groups on the ring provide steric hindrance and secondary interactions to control stereoselectivity. nih.govresearchgate.net The presence of a thiol group introduces a nucleophilic and potentially coordinating site that can participate in catalysis in several ways.

Research into proline-derived thioamides has provided insights into the role of sulfur-containing functional groups in modulating catalytic activity. unibo.it The replacement of the amide oxygen with sulfur in prolinamides to form prolinethioamides has been shown to increase the acidity of the N-H proton, enhancing its ability to act as a hydrogen bond donor. mdpi.comrsc.org This improved hydrogen-bonding capability can lead to better organization of the transition state and, consequently, higher enantioselectivity in reactions such as aldol (B89426) and Michael additions. unibo.itrsc.org

While direct catalytic applications of (R)-4-mercapto-2-pyrrolidone itself are not extensively documented, the principles derived from related systems suggest its potential. The thiol group could act as a soft nucleophile in conjugate addition reactions or as a coordinating ligand for soft metal catalysts in cooperative catalytic systems. Furthermore, it can be functionalized to tether the pyrrolidone unit to other molecular scaffolds or solid supports, creating novel heterogeneous catalysts.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising platforms for heterogeneous catalysis. unibo.itresearcher.life The incorporation of chiral pyrrolidine units into the framework of COFs has led to the development of highly active and recyclable asymmetric catalysts. researcher.life

A successful strategy for constructing chiral COFs involves the use of enantiopure building blocks containing a pyrrolidine moiety. For instance, chiral COFs such as LZU-72 and LZU-76 have been synthesized from a chiral pyrrolidine-embedded dianiline monomer. researcher.life These materials have demonstrated excellent catalytic activity and enantioselectivity in asymmetric aldol reactions. The rigid and porous structure of the COF allows for the efficient transport of substrates and products to and from the catalytically active pyrrolidine sites within the framework. researcher.life

The introduction of a mercapto group, as in this compound, into the building blocks for COF synthesis could offer several advantages. The thiol group could serve as a versatile handle for post-synthetic modification of the COF, allowing for the introduction of other functional groups or metal nanoparticles. Additionally, the thiol itself could participate in catalysis, potentially leading to bifunctional catalysts with unique reactivity.

Catalytic Performance of Pyrrolidine-Containing Chiral COFs in Asymmetric Reactions
CatalystReactionYield (%)Enantiomeric Excess (ee %)
LZU-76Aldol Reactionup to 99up to 96
Tfp2-COFMichael Addition85-95up to 94 (anti)

Materials Science: Design of Novel Functional Polymers and Nanostructures

The unique chemical functionalities of this compound make it an attractive monomer for the synthesis of novel functional polymers and nanostructures. The pyrrolidone ring imparts hydrophilicity and biocompatibility, while the thiol group offers a reactive handle for polymerization and crosslinking.

One of the most versatile techniques for the synthesis of well-defined polymers is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov This method relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to control the polymerization process. The thiol group of this compound could be readily converted into a dithiocarbamate (B8719985) or other suitable CTA, allowing for its use in RAFT polymerization. nih.gov This would enable the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions, where the pyrrolidone unit is incorporated into the polymer backbone or as a pendant group.

Furthermore, the thiol group can participate in thiol-ene "click" reactions, providing an efficient and highly selective method for polymer modification and the formation of crosslinked networks. This approach could be utilized to create hydrogels, nanoparticles, and other advanced materials with applications in drug delivery, tissue engineering, and diagnostics. The inherent chirality of the this compound monomer would also impart chirality to the resulting polymers, which could be exploited for applications in chiral separations and sensing. mdpi.com

Fundamental Conformational and Structural Studies of Analogues

The conformational preferences of the pyrrolidine ring are crucial for its function in biological systems and its effectiveness as a chiral auxiliary or catalyst. The five-membered ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring play a significant role in determining the favored conformation. nih.gov

Studies on 4-substituted proline analogues have provided valuable insights into the conformational effects of substituents at this position. The stereochemistry and electronic nature of the substituent at C4 influence the endo/exo pucker of the pyrrolidine ring. nih.govnih.gov For instance, electron-withdrawing substituents at the 4-position can have a pronounced effect on the ring conformation due to stereoelectronic interactions. nih.gov

While specific conformational studies of this compound are not widely available, it is expected that the thiol group would influence the ring pucker. X-ray crystallography and NMR spectroscopy are powerful techniques for elucidating the solid-state and solution-phase conformations of such molecules. researchgate.net Understanding the conformational landscape of this compound and its derivatives is essential for the rational design of new catalysts and materials, as the three-dimensional structure of the molecule will ultimately dictate its reactivity and interactions with other molecules.

Analytical and Computational Methodologies in R 4 Mercapto 2 Pyrrolidone Research

Advanced Spectroscopic Characterization for Stereochemical Elucidation

The unambiguous determination of the three-dimensional structure of (R)-4-Mercapto-2-Pyrrolidone relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for structural confirmation and characterization. outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the protons on the pyrrolidone ring and the thiol group. The proton at the chiral center (C4) would show a specific splitting pattern (multiplicity) due to coupling with adjacent protons on C3 and C5. The precise chemical shift and coupling constants are instrumental in confirming the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show four unique signals corresponding to the carbonyl carbon (C2), the two methylene (B1212753) carbons (C3 and C5), and the methine carbon bearing the mercapto group (C4).

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively assign proton and carbon signals and to confirm the connectivity within the molecule. nih.gov These techniques are vital for piecing together the complete structural puzzle.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and to gain structural information through fragmentation analysis. outsourcedpharma.com Under electron ionization (EI), this compound would produce a molecular ion peak corresponding to its molecular weight (C₄H₇NOS). fluorochem.co.uk Subsequent fragmentation can lead to characteristic ions, such as the loss of the SH group or cleavage of the pyrrolidone ring, providing further evidence for the proposed structure. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. unl.edu

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) are essential for confirming the absolute stereochemistry. A CD spectrum shows the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for a specific enantiomer, providing a spectroscopic "fingerprint" for the (R)-configuration. Experimental CD spectra can be compared with those predicted by theoretical calculations to assign the absolute configuration confidently. researchgate.net

Technique Information Obtained Relevance to this compound
¹H NMR Chemical shift, coupling constants, integrationConfirms proton environments and connectivity, particularly at the C4 chiral center.
¹³C NMR Number and type of carbon atomsVerifies the carbon skeleton of the pyrrolidone ring.
2D NMR (COSY, HSQC) H-H and C-H correlationsProvides unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS) Molecular weight, fragmentation patternsConfirms molecular formula and provides structural clues. outsourcedpharma.com
Circular Dichroism (CD) Differential absorption of polarized lightConfirms the absolute (R)-stereochemistry of the molecule. researchgate.net

Chromatographic and Enantioselective Separation Techniques

Given the chiral nature of 4-mercapto-2-pyrrolidone, chromatographic methods are indispensable not only for purification but also for the critical task of separating the (R)-enantiomer from its (S)-counterpart. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.

Enantioselective High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used method for separating enantiomers. nih.gov The separation is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net

Polysaccharide-based CSPs: Columns based on cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris-benzoate) are highly effective for separating a wide range of chiral compounds, including 4-substituted-pyrrolidin-2-ones. researchgate.net The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer.

Macrocyclic Glycopeptide CSPs: Chiral stationary phases like CHIROBIOTIC™ are particularly useful for separating polar compounds and are compatible with mass spectrometry. sigmaaldrich.com

Mobile Phase Optimization: The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol (e.g., isopropanol, ethanol), is crucial. researchgate.net Varying the type and concentration of the alcohol modifier allows for the optimization of retention times and the resolution factor between the enantiomeric peaks. researchgate.net For LC-MS applications, reversed-phase conditions using aqueous-organic mobile phases are often preferred. lcms.cz

Gas Chromatography (GC): GC can also be used for the analysis of pyrrolidone derivatives. researchgate.netresearchgate.net For chiral separations, a chiral stationary phase is required. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification. researchgate.net The thermal stability of pyrrolidone-containing copolymers makes them suitable for use as stationary phases in GC, especially for separating polar analytes at elevated temperatures. mdpi.com

Technique Stationary Phase Principle Typical Mobile/Carrier Phase Application Note
Chiral HPLC Enantioselective interactions with a Chiral Stationary Phase (CSP) like derivatized cellulose or amylose. researchgate.netNormal Phase: Hexane/Alcohol mixtures. researchgate.net Reversed Phase: Water/Methanol/Acetonitrile. lcms.czThe primary method for analytical and preparative separation of (R)- and (S)-enantiomers.
Chiral GC Use of a chiral column or derivatization into diastereomers for separation on a standard column. nih.govnih.govInert carrier gas (e.g., Helium, Nitrogen).Suitable for volatile derivatives; GC-MS provides structural confirmation. researchgate.net

Computational Chemistry: Modeling Reactivity, Conformation, and Reaction Mechanisms

Computational chemistry provides invaluable insights into the intrinsic properties of this compound, complementing experimental findings. researchgate.net Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure, reactivity, and potential energy surfaces of molecules. nih.govnih.gov

Modeling Reactivity: DFT calculations can be used to determine various molecular properties that govern reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's reactivity. The HOMO is often localized on the sulfur atom of the thiol group, indicating its nucleophilic character and susceptibility to electrophilic attack. The LUMO distribution can indicate sites for nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

Conformational Analysis: The five-membered pyrrolidone ring is not planar and can adopt various "envelope" or "twist" conformations. Computational methods can be used to calculate the relative energies of these different conformations, identifying the most stable (lowest energy) geometry of the molecule in the gas phase or in solution. researchgate.net This information is crucial for understanding how the molecule interacts with other reagents or biological targets.

Reaction Mechanism Elucidation: DFT is extensively used to model reaction pathways. nih.gov For reactions involving this compound, computational chemists can:

Locate Transition States (TS): By calculating the potential energy surface, it's possible to identify the structure and energy of the transition state for a given reaction step.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier, providing a quantitative measure of the reaction's feasibility. nih.gov This allows for the comparison of different possible mechanisms to determine the most likely pathway. For instance, modeling the S-alkylation of the thiol group would involve calculating the energy profile for the nucleophilic attack of the sulfur on an electrophile.

DFT calculations on related pyrrolidone systems have been used to propose reaction mechanisms and explain product selectivity, demonstrating the power of this approach. nih.gov Similar studies on this compound can predict its behavior in various chemical transformations.

Computational Method Parameter/Analysis Insight Provided for this compound
Density Functional Theory (DFT) HOMO/LUMO Energy & DistributionPredicts nucleophilic/electrophilic character and sites of reactivity. nih.gov
DFT Electrostatic Potential (ESP) MapVisualizes charge distribution and potential for intermolecular interactions.
DFT Conformational Energy ScansDetermines the most stable 3D structure of the molecule.
DFT Transition State (TS) CalculationElucidates reaction mechanisms and calculates activation energy barriers. nih.gov

Future Research Directions and Unexplored Avenues for R 4 Mercapto 2 Pyrrolidone

Innovation in Green Synthetic Methodologies

The imperative for sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes for (R)-4-Mercapto-2-pyrrolidone. Current methodologies often rely on traditional organic synthesis techniques that may use hazardous reagents and solvents. Future research will likely focus on "green chemistry" principles to mitigate environmental impact. unibo.it

A significant avenue of exploration lies in biocatalysis. researchgate.net The use of enzymes or whole-cell systems for the synthesis of chiral molecules offers high selectivity under mild conditions, often in aqueous media. pharmasalmanac.comnih.gov Researchers are investigating the use of engineered enzymes, such as transaminases, oxidases, and dehydrogenases, to construct chiral pyrrolidine (B122466) scaffolds with high efficiency. nih.govacs.orgnih.gov Directed evolution and computational redesign are powerful tools being used to tailor enzymes for specific, non-natural reactions, which could be applied to create highly efficient pathways to this compound. nih.gov

Another promising green approach involves the use of alternative, safer solvents. Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing restrictions due to their toxicity. researchgate.netrsc.org Research into bio-derived solvents such as gamma-valerolactone (B192634) (GVL) and dimethyl sulfoxide (B87167) (DMSO), or even binary mixtures with water, could lead to more sustainable production processes. researchgate.net Microwave-assisted synthesis in green solvents like ethanol/water mixtures has also shown potential for accelerating reactions and improving yields for related sulfur-containing heterocycles. mdpi.comnih.gov

The following table summarizes potential green synthetic strategies that warrant further investigation:

Synthetic StrategyKey AdvantagesPotential Challenges
Biocatalysis (Enzymatic Synthesis) High enantioselectivity, mild reaction conditions, reduced waste, use of aqueous media. bohrium.comrsc.orgnih.govEnzyme discovery and engineering, substrate scope limitations, enzyme stability and recovery. nih.gov
Green Solvents Reduced toxicity and environmental impact, improved safety profile. unibo.itresearchgate.netSolvent compatibility with reaction pathways, resin swelling performance (for solid-phase synthesis), cost.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced reaction control. nih.govScale-up feasibility, specialized equipment requirements.
Flow Chemistry Improved safety and control, easier scale-up, potential for process automation.High initial investment, potential for clogging with solid reagents or products.

Exploration of Novel Reaction Pathways and Derivatizations

The distinct functional groups of this compound—the thiol, the secondary amine within the lactam, and the chiral center—offer numerous opportunities for chemical modification. Exploring new reaction pathways will generate a library of novel derivatives with potentially unique properties and applications.

The thiol (-SH) group is a particularly reactive site. A key area for future research is its participation in "click chemistry" reactions, such as the thiol-ene reaction. wikipedia.orgalfa-chemistry.com This reaction, which involves the addition of a thiol to an alkene, is highly efficient, proceeds under mild conditions, and produces minimal byproducts. nih.govresearchgate.net By reacting this compound with various ene-containing molecules, a diverse range of thioether derivatives can be synthesized for applications in polymer science and bioconjugation.

Further derivatization could involve:

S-Alkylation: Introducing various alkyl, aryl, or functionalized groups onto the sulfur atom to modulate steric and electronic properties.

Oxidation: Converting the thiol to sulfenic acids, sulfinic acids, or sulfonic acids, or forming disulfide bonds, thereby creating new functionalities.

N-Functionalization: Modifying the lactam nitrogen to attach other functional groups, altering the molecule's solubility, and coordinating ability.

Ring Modification: Exploring reactions that open or modify the pyrrolidone ring to create different heterocyclic structures.

Investigating these derivatization strategies will be crucial for fine-tuning the molecule's properties for specific applications. For example, creating derivatives for HPLC analysis often involves reacting the target molecule with a reagent to improve detection and separation. greyhoundchrom.comresearchgate.netnih.gov

Expanding the Scope in Advanced Materials and Catalytic Design

The unique chirality and functionality of this compound make it an attractive candidate for the development of advanced materials and novel catalysts.

Advanced Materials: The thiol group provides a strong anchor for immobilization onto noble metal surfaces, such as gold. sigmaaldrich.comrsc.org This allows for the formation of chiral self-assembled monolayers (SAMs) . acs.orgacs.orgnorthwestern.edu These highly ordered molecular layers can be used to create surfaces with specific recognition properties, which is valuable for developing biosensors, chiral separation media, and platforms for studying electron transfer reactions. Future work could explore the precise control of molecular packing and orientation within these SAMs to tailor their surface properties.

Furthermore, derivatives of this compound could be used as monomers for the synthesis of novel polymers. The incorporation of this chiral, sulfur-containing unit into polymer backbones or as a pendant group could impart unique thermal, optical, or chiroptical properties to the resulting materials.

Catalytic Design: Chiral pyrrolidines are well-established as privileged scaffolds in asymmetric organocatalysis. nih.govnih.gov The this compound structure could serve as a foundation for a new class of bifunctional organocatalysts. The thiol group could act as a hydrogen-bond donor or a soft nucleophile, while the lactam moiety could participate in other non-covalent interactions to activate substrates and control stereoselectivity. Designing and synthesizing derivatives where the thiol is transformed into a thiourea (B124793) or other hydrogen-bonding motif is a promising direction.

Additionally, the thiol group is an excellent ligand for transition metals. This compound and its derivatives could be used to synthesize novel chiral ligands for asymmetric metal catalysis. These catalysts could find applications in a wide range of important chemical transformations, such as hydrogenations, cross-coupling reactions, and C-H functionalization, providing efficient routes to enantiomerically pure compounds for the pharmaceutical and agrochemical industries. researchgate.net

The table below outlines potential applications based on the compound's structure:

Application AreaRelevant Structural FeatureFuture Research Focus
Chiral Self-Assembled Monolayers (SAMs) Thiol group for gold surface binding; Chiral center.Creating chiral surfaces for enantioselective recognition and separation. acs.org
Novel Polymers Reactive thiol and lactam functionalities.Synthesis of functional polymers with unique chiroptical or material properties.
Asymmetric Organocatalysis Chiral pyrrolidine scaffold; Thiol group for H-bonding.Development of new bifunctional catalysts for stereoselective reactions. nih.gov
Asymmetric Metal Catalysis Thiol as a metal-coordinating ligand; Chiral backbone.Synthesis of novel chiral ligands for efficient and selective metal-catalyzed transformations.

By systematically exploring these avenues, the scientific community can harness the full potential of this compound as a valuable tool in synthesis, materials science, and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.